Unii-yrz52NF9Y4 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is classified under specific chemical categories based on its structure and functional groups. Understanding its source, classification, synthesis, molecular structure, reactions, mechanism of action, physical and chemical properties, and applications is crucial for researchers and practitioners in the field.
The compound Unii-yrz52NF9Y4 is derived from a specific source that may include natural or synthetic origins. The details regarding its exact source can vary based on the context of research or application.
Unii-yrz52NF9Y4 is classified based on its molecular structure and functional groups. It may belong to categories such as organic compounds, pharmaceuticals, or agrochemicals, depending on its intended use and chemical characteristics.
The synthesis of Unii-yrz52NF9Y4 can involve various methods, including:
The technical details of the synthesis process include:
The molecular structure of Unii-yrz52NF9Y4 can be represented by its chemical formula, which indicates the types and numbers of atoms present. The structural formula provides insights into connectivity between atoms.
Key data points regarding the molecular structure include:
Unii-yrz52NF9Y4 may participate in various chemical reactions, including:
Technical details regarding these reactions encompass:
The mechanism of action for Unii-yrz52NF9Y4 involves understanding how it interacts at a molecular level with biological systems. This includes:
Relevant data may include:
The physical properties of Unii-yrz52NF9Y4 include:
Chemical properties encompass:
Analyses may involve comparing these properties with similar compounds to understand behavior under different conditions.
Unii-yrz52NF9Y4 has potential applications in several scientific domains, including:
These applications highlight the significance of Unii-yrz52NF9Y4 in advancing research and development across various fields. Understanding this compound's characteristics allows scientists to explore new avenues for innovation and application.
The evolution of substance identification systems reflects pharmaceutical science's ongoing battle against nomenclature ambiguity and regulatory inconsistency. Prior to standardized systems, chemical entities were referenced through multiple proprietary names, inconsistent chemical descriptors, and diverse registry numbers, creating significant challenges in global pharmacovigilance, regulatory review, and scientific communication. For instance, UNII-YRZ52NF9Y4 has been historically documented under various designations including E-7090, tasurgratinib succinate, and CAS registry 1879965-80-6, with additional representations such as 5-((2-(((4-(1-(2-hydroxyethyl)piperidin-4-yl)phenyl)carbonyl)amino)pyridin-4-yl)oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide succinate (1:1.5) [1] [5]. This proliferation of identifiers complicated information retrieval, adverse event reporting, and cross-jurisdictional regulatory harmonization.
The absence of universal standards frequently led to potentially dangerous confusion between chemically distinct entities and inconsistent manufacturing standards. Early attempts to address these issues included the Chemical Abstracts Service (CAS) Registry and various pharmacopeial monographs, but these systems often lacked the granularity to distinguish between complex salts, hydrates, and polymorphic forms—distinctions critical for biological performance. The development of the Unique Ingredient Identifier (UNII) system within the Global Substance Registration System (GSRS) emerged as a direct response to these challenges, providing a non-semantic, scientifically verifiable identifier linked to definitive structural and stereochemical descriptors [2].
Table 1: Evolution of Substance Identification Systems
System | Era | Key Limitations | Advancements |
---|---|---|---|
Chemical Nomenclature | Pre-1960s | Semantic variability; No structure-relationship | Foundation for systematic naming |
CAS Registry | 1960s-present | Proprietary; Cost barriers; Inconsistent salt representation | Unique numeric identifiers |
Pharmacopeial Monographs | Variable | Jurisdiction-specific; Limited scope | Quality standards enforcement |
UNII/GSRS | 2006-present | Implementation complexity | Ambiguity resolution via structural descriptors |
The Global Substance Registration System (GSRS), jointly developed by the FDA, NIH's National Center for Advancing Translational Sciences (NCATS), and the European Medicines Agency (EMA), revolutionizes substance tracking through its rigorous scientific ontology and ISO 11238 compliance. Within this framework, UNII-YRZ52NF9Y4 is defined by precise molecular descriptors: stereochemistry (ACHIRAL), molecular formula (C32H37N5O6·C4H6O4), optical activity (NONE), and an absence of defined stereocenters or E/Z centers [1] [2]. The GSRS record incorporates machine-readable structural representations via SMILES notation (OC(=O)CCC(O)=O.CNC(=O)N1C=CC2=C1C=C(OCCOC)C(OC3=CC(NC(=O)C4=CC=C(C=C4)C5CCN(CCO)CC5)=NC=C3)=C2) and InChIKey (DLFIYSXIMACKCX-UHFFFAOYSA-N), enabling unambiguous substance verification across regulatory domains [1] [5].
The assignment of the UNII code YRZ52NF9Y4 transforms regulatory processes by establishing an immutable link between the substance's chemical identity and its associated regulatory actions throughout the product lifecycle. This identifier facilitates efficient electronic listing in databases like DailyMed and supports pharmacovigilance activities by eliminating name-based confusion. Crucially, GSRS classifies UNII-YRZ52NF9Y4 as a "chemical" substance type under ISO 11238, distinguishing it from biologics, polymers, or mixtures. This classification dictates specific validation criteria for manufacturing, analytical characterization, and stability testing—requirements fundamentally different from those applied to structurally diverse substances like biologics [2]. The system's public accessibility through platforms like precisionFDA enables stakeholders to verify structural data, export GSRS records, and collaborate on regulatory submissions, significantly accelerating the compound's development pathway.
Table 2: Key Identifiers for UNII-YRZ52NF9Y4 in GSRS
Identifier Type | Value | Significance |
---|---|---|
UNII Code | YRZ52NF9Y4 | Non-semantic unique identifier |
Molecular Formula | C36H43N5O10 | Stoichiometric composition |
Molecular Weight | 705.7541 g/mol | Exact mass for analytical reference |
SMILES | OC(=O)CCC(O)=O.CNC(=O)N1C=CC2... | Line notation for structure search |
InChIKey | DLFIYSXIMACKCX-UHFFFAOYSA-N | Hashed structural fingerprint |
Substance Class | Chemical | Determines regulatory requirements |
The development of UNII-YRZ52NF9Y4 highlights persistent complexities in global regulatory classification, particularly for novel targeted therapies with distinctive mechanisms. As a selective FGFR inhibitor exhibiting kinetics "more similar to the type V inhibitors, such as lenvatinib" [1], tasurgratinib succinate defies traditional kinase inhibitor categorization. Its unique binding kinetics—characterized by rapid association with FGFR1 (faster than ponatinib) and slow dissociation (longer residence time than AZD4547)—create ambiguities in pharmacological classification that cascade into regulatory uncertainties [1] [5]. These mechanistic nuances complicate alignment with established therapeutic categories, potentially affecting approval pathways and post-marketing regulatory obligations across jurisdictions.
Phase I clinical trial design for UNII-YRZ52NF9Y4 further illustrates classification challenges inherent to first-in-class molecules. The compound's pharmacokinetic profile demonstrates non-linear dose-exposure relationships, evidenced by Cmax values ranging from 13 ng/mL (30 mg daily) to 372 ng/mL (140 mg daily) and AUC values spanning 162 ng·h/mL to 4700 ng·h/mL across the same dosage range [1]. Such variability complicates bioequivalence assessment for future generic versions and creates ambiguities in establishing therapeutic index parameters. Additionally, the succinate counterion introduces potential regulatory questions regarding whether future approvals should cover the specific salt form or extend to free base equivalents—a determination with significant intellectual property implications.
Table 3: Pharmacokinetic Variability of UNII-YRZ52NF9Y4 in Phase I Trials
Dose Regimen | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (hours) |
---|---|---|---|
30 mg single dose | 28 | 239 | 23 |
30 mg daily | 13 | 162 | - |
60 mg single dose | 39 | 554 | 23 |
60 mg daily | 51 | 507 | - |
100 mg single dose | 86 | 1120 | 15 |
100 mg daily | 116 | 1340 | - |
140 mg single dose | 227 | 4050 | 27 |
140 mg daily | 372 | 4700 | - |
180 mg single dose | 154 | 2610 | 24 |
180 mg daily | 337 | 3860 | - |
The global regulatory landscape presents additional hurdles in harmonizing the substance's classification status. While the UNII system standardizes substance identification, significant differences persist in how agencies like the FDA, EMA, and Health Canada categorize FGFR inhibitors regarding orphan drug designation, accelerated approval criteria, and companion diagnostic requirements. These disparities necessitate careful strategic planning during development to ensure consistent regulatory submissions worldwide. The compound's transition from research code (E-7090) to International Nonproprietary Name (INN) candidate (tasurgratinib succinate) further illustrates the intricate coordination required between nomenclature bodies, patent offices, and regulatory agencies to establish a globally recognized identity [1] [5].
Table 4: Recognized Nomenclature for UNII-YRZ52NF9Y4
Chemical Designation | Context of Use |
---|---|
UNII-YRZ52NF9Y4 | Regulatory substance tracking |
Tasurgratinib succinate | International Nonproprietary Name (INN) |
E-7090 | Developmental research code |
5-((2-(((4-(1-(2-Hydroxyethyl)piperidin-4-yl)phenyl)carbonyl)amino)pyridin-4-yl)oxy)-6-(2-methoxyethoxy)-N-methyl-1H-indole-1-carboxamide succinate (1:1.5) | Systematic chemical name |
Butanedioic acid;5-[2-[[4-[1-(2-hydroxyethyl)piperidin-4-yl]benzoyl]amino]pyridin-4-yl]oxy-6-(2-methoxyethoxy)-N-methylindole-1-carboxamide | IUPAC name |
1879965-80-6 | CAS Registry Number |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7